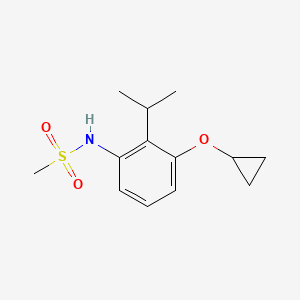
5-Bromo-N-cyclopropylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropylpyridin-3-amine typically involves the bromination of N-cyclopropylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-cyclopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-cyclopropylpyridin-3-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of N-cyclopropylpyridin-3-amine derivatives with various functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of N-cyclopropylpyridin-3-amine.
Aplicaciones Científicas De Investigación
5-Bromo-N-cyclopropylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-cyclopropylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: Similar structure but with a nitro group at the 3-position.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group at the 2-position.
N-cyclopropylpyridin-3-amine: Lacks the bromine atom.
Uniqueness
5-Bromo-N-cyclopropylpyridin-3-amine is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom allows for further functionalization through substitution reactions, while the cyclopropyl group enhances the compound’s stability and binding affinity in biological systems. This combination of features makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1209459-26-6 |
|---|---|
Fórmula molecular |
C8H9BrN2 |
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopropylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7,11H,1-2H2 |
Clave InChI |
AWXJVLYODIKXPY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)


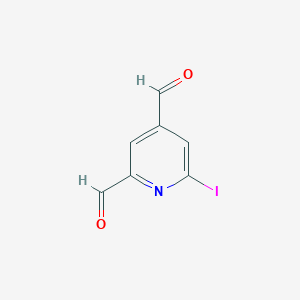
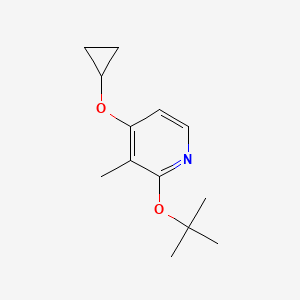
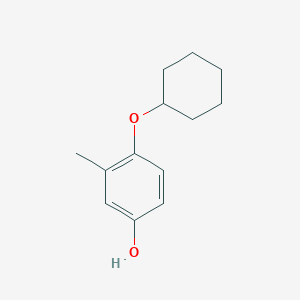
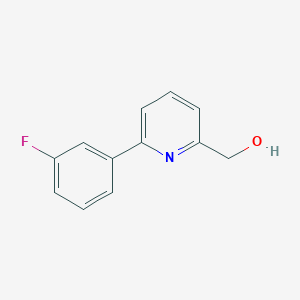
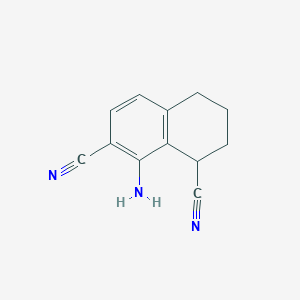
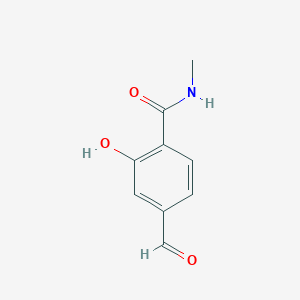
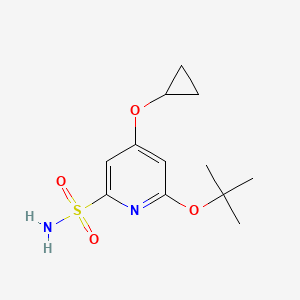
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
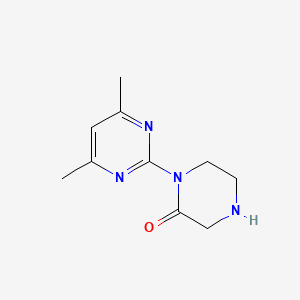
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
